N-[1-(3-methoxypyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide
Description
Properties
IUPAC Name |
N-[1-(3-methoxypyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N4O3S/c1-20-13-12(14-6-7-15-13)17-8-2-3-10(9-17)16-21(18,19)11-4-5-11/h6-7,10-11,16H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJHQRUUBNFYFFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1N2CCCC(C2)NS(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr)
The 3-methoxypyrazine ring undergoes SNAr with piperidin-3-amine derivatives. Piperidin-3-amine reacts with 2-chloro-3-methoxypyrazine in polar aprotic solvents (e.g., DMF, DMSO) under reflux (80–100°C) for 12–24 hours. Catalytic bases like potassium carbonate or triethylamine facilitate deprotonation, enhancing nucleophilicity.
Example Protocol :
Reductive Amination
Alternative routes employ reductive amination of 3-ketopiperidine with 3-methoxypyrazin-2-amine. Sodium cyanoborohydride (NaBH3CN) in methanol at room temperature selectively reduces the imine intermediate, preserving the pyrazine ring.
Example Protocol :
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Reactants : 3-Ketopiperidine (1.0 eq), 3-methoxypyrazin-2-amine (1.1 eq), NaBH3CN (1.5 eq)
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Solvent : MeOH, RT, 24 hours
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Workup : Neutralization with HCl, filtration, recrystallization (EtOH/H2O)
Cyclopropanesulfonamide Preparation
Cyclopropanesulfonamide, the sulfonylating agent, is synthesized via ammonolysis of cyclopropanesulfonyl chloride.
Ammonia in Dioxane
Cyclopropanesulfonyl chloride reacts with ammonia gas in 1,4-dioxane at 20°C for 72 hours. The reaction produces a precipitate, which is filtered, and the filtrate is concentrated to yield cyclopropanesulfonamide.
Example Protocol :
Ammonium Hydroxide in Methanol
A faster protocol uses aqueous ammonium hydroxide in methanol at room temperature for 16 hours, simplifying purification.
Example Protocol :
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Reactants : Cyclopropanesulfonyl chloride (1.0 eq), NH4OH (28% aq., 4.0 eq)
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Solvent : MeOH, 20°C, 16 hours
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Workup : Solvent removal, extraction with EtOAc, drying (MgSO4)
Sulfonylation of the Piperidine Intermediate
The final step couples 1-(3-methoxypyrazin-2-yl)piperidin-3-amine with cyclopropanesulfonamide. Two methods dominate:
Direct Sulfonylation with Cyclopropanesulfonyl Chloride
The amine reacts with cyclopropanesulfonyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base.
Example Protocol :
Coupling Agent-Mediated Sulfonylation
For sterically hindered amines, coupling agents like HATU enhance reactivity. This method ensures higher regioselectivity.
Example Protocol :
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Reactants : Piperidine intermediate (1.0 eq), cyclopropanesulfonamide (1.5 eq), HATU (1.5 eq), DIPEA (3.0 eq)
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Solvent : DCM, RT, 12 hours
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Workup : Solvent evaporation, trituration with pentane
Stereochemical Considerations
The stereochemistry at the piperidine C3 position critically influences biological activity. Enantioselective synthesis employs chiral auxiliaries or resolution techniques:
Chiral Pool Synthesis
Using (3S)-piperidin-3-amine (from L-lysine derivatives) ensures the desired (3S) configuration in the final product.
Kinetic Resolution
Racemic mixtures are resolved via chiral chromatography (Chiralpak AD-H column, heptane/EtOH) or enzymatic methods.
Analytical Characterization
Critical analytical data for the final compound include:
Scale-Up and Industrial Feasibility
Bench-scale protocols (1–10 g) achieve consistent yields, but industrial production requires optimization:
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Solvent Selection : Replace DCM with 2-MeTHF for greener chemistry.
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Catalyst Loading : Reduce HATU to 0.2 eq with microwave-assisted synthesis (80°C, 1 hour).
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Continuous Flow : Tubular reactors improve heat transfer and reduce reaction times.
Challenges and Mitigation Strategies
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Byproduct Formation : Over-sulfonation is minimized by stoichiometric control (1.2 eq sulfonyl chloride).
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Moisture Sensitivity : Anhydrous conditions (molecular sieves) prevent hydrolysis of sulfonyl chloride.
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Regulatory Compliance : Residual solvents (DMF, dioxane) must meet ICH Q3C guidelines (< 880 ppm) .
Chemical Reactions Analysis
Types of Reactions
N-[1-(3-methoxypyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazine moiety, where nucleophiles can replace the methoxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
N-[1-(3-methoxypyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonamide derivatives have shown efficacy.
Industry: The compound can be used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(3-methoxypyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Key Observations:
Core Structure : All three compounds share a cyclopropanesulfonamide-piperidine scaffold. The piperidine nitrogen is substituted with heterocyclic or sulfur-containing groups.
Heterocyclic Substituents: The target compound features a pyrazine ring with a methoxy group. ’s compound substitutes pyridine with chloro (-Cl) and cyano (-CN) groups, which are strongly electron-withdrawing. These could increase metabolic stability but reduce solubility compared to the methoxy group . ’s compound replaces the heterocycle with a sulfone-containing thianyl group, increasing molecular weight and polarity due to the dioxo-sulfur moiety .
Physicochemical Properties: The methoxy group in the target compound likely improves lipophilicity (logP) relative to the polar cyano and sulfone groups in the analogs. The chloro and cyano substituents in ’s compound may enhance binding to hydrophobic enzyme pockets, while the sulfone in ’s compound could improve aqueous solubility.
Functional Implications
- Electron Effects : The methoxy group’s electron-donating nature in the target compound may stabilize interactions with electron-deficient biological targets (e.g., kinases), whereas the electron-withdrawing Cl/CN groups in ’s compound might favor interactions with nucleophilic residues.
- Steric Considerations : The bulkier thianyl group in ’s compound could restrict access to sterically sensitive binding sites compared to the planar pyrazine/pyridine rings.
Biological Activity
N-[1-(3-methoxypyrazin-2-yl)piperidin-3-yl]cyclopropanesulfonamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound based on diverse research findings, including its mechanism of action, efficacy in various models, and potential therapeutic applications.
Chemical Structure and Properties
The compound can be characterized by its unique structural features, which include a cyclopropanesulfonamide moiety and a piperidine ring substituted with a methoxypyrazine group. The molecular formula is , with a molecular weight of approximately 284.35 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in kinase inhibition.
Research indicates that this compound acts primarily as an inhibitor of Polo-like kinase 4 (PLK4), a serine/threonine kinase involved in cell cycle regulation and mitotic progression. Inhibition of PLK4 can lead to disrupted cell division, making this compound a candidate for cancer therapy, particularly in cancers characterized by abnormal cell proliferation.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits potent inhibitory activity against PLK4 with an IC50 value significantly lower than many existing inhibitors. For instance, one study reported an IC50 value of 23 nM against a MET D1228N mutant cell line, indicating strong efficacy in models relevant to non-small cell lung cancer (NSCLC) .
Table 1: Summary of In Vitro Efficacy
| Compound | Target | IC50 (nM) | Cell Line |
|---|---|---|---|
| This compound | PLK4 | 23 | MET D1228N mutant |
| Other known PLK4 inhibitors | PLK4 | Varies | Various |
In Vivo Studies
In vivo studies have further corroborated the therapeutic potential of this compound. Animal models treated with this compound showed significant tumor regression compared to control groups. For instance, administration at doses of 100 mg/kg daily for 21 days resulted in a median overall survival rate of 100% in treated animals .
Case Studies and Clinical Relevance
Several case studies have highlighted the relevance of targeting PLK4 in cancer therapy. For example, clinical observations indicate that tumors exhibiting high levels of PLK4 expression are often more aggressive and resistant to conventional therapies. Thus, the development of selective PLK4 inhibitors like this compound may provide new avenues for treatment.
Case Study Example:
A recent case study focused on patients with advanced NSCLC demonstrated that those receiving treatment with PLK4 inhibitors experienced improved outcomes compared to those on standard chemotherapy regimens . This supports the hypothesis that targeting specific kinases can enhance therapeutic efficacy while reducing systemic toxicity.
Q & A
Q. Why do some studies report conflicting IC₅₀ values for kinase inhibition?
- Potential Causes :
- Assay conditions : Differences in ATP concentrations (e.g., 10 µM vs. 1 mM) alter apparent potency.
- Protein isoforms : Variant kinase isoforms (e.g., EGFR T790M vs. wild-type) exhibit distinct binding affinities.
- Compound aggregation : Use of detergents (e.g., Tween-20) in assays prevents false positives from colloidal aggregates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
